N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and an acetamide group. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Bromination: The starting material, 4-fluoro-2-(trifluoromethyl)aniline, undergoes bromination to introduce a bromine atom at the para position.
Nucleophilic Substitution: The brominated compound is then subjected to nucleophilic substitution with acetamide, resulting in the formation of the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoro-2-(trifluoromethyl)benzoic acid
Reduction: 4-Fluoro-2-(trifluoromethyl)aniline
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups. Similar compounds include:
4-Fluoro-2-(trifluoromethyl)benzoic acid: This compound lacks the acetamide group and is primarily used in organic synthesis.
4-Fluoro-2-(trifluoromethyl)aniline: This compound lacks the acetamide group and is used in the production of dyes and pigments.
4-Fluoro-2-(trifluoromethyl)benzonitrile: This compound has a nitrile group instead of the acetamide group and is used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHVIZQASRTMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.